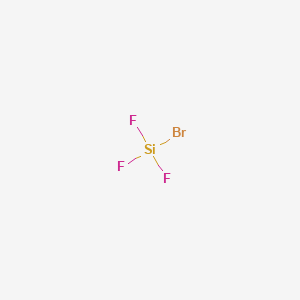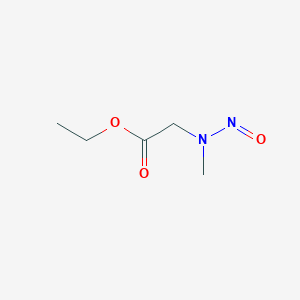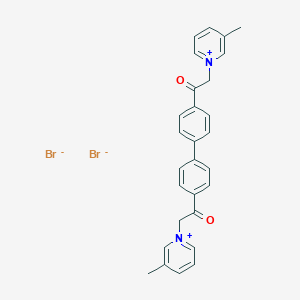
3-Picolinium, 1,1'-(4,4'-biphenylylenebis(2-oxoethylene))di-, dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Picolinium, 1,1'-(4,4'-biphenylylenebis(2-oxoethylene))di-, dibromide is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as BPEI and is widely used in various laboratory experiments. BPEI is a cationic polymer that is soluble in water and has been extensively studied for its unique properties.
Mecanismo De Acción
The mechanism of action of BPEI is based on its ability to form complexes with negatively charged molecules. BPEI can bind to DNA and RNA, forming stable complexes that can enter cells through endocytosis. Once inside the cell, the complex can release the genetic material, which can be transcribed and translated into proteins.
Biochemical and Physiological Effects
BPEI has been shown to have several biochemical and physiological effects. In vitro studies have shown that BPEI can induce cell death in cancer cells, making it a potential anticancer agent. BPEI has also been shown to have antimicrobial properties, making it a potential treatment for bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPEI has several advantages for laboratory experiments, including its ability to form stable complexes with DNA and RNA, its solubility in water, and its biocompatibility. However, BPEI has some limitations, including its toxicity at high concentrations and its potential to cause inflammation and immune responses.
Direcciones Futuras
There are several future directions for BPEI research, including the development of new synthesis methods to improve its properties, the exploration of its potential as a gene editing tool, and the investigation of its potential as a treatment for viral infections. Additionally, researchers are exploring the use of BPEI in combination with other polymers to create more effective drug delivery systems.
Métodos De Síntesis
The synthesis of BPEI involves the reaction between 4,4'-biphenylylenebis(2-oxoethylene) and 3-picolinium bromide. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as water or ethanol. The resulting product is a white solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
BPEI has several scientific research applications, including gene delivery, drug delivery, and tissue engineering. BPEI is a cationic polymer that can form complexes with negatively charged molecules such as DNA and RNA. These complexes can be used for gene delivery, where the genetic material is delivered to cells to treat genetic disorders.
BPEI can also be used for drug delivery, where the drug is incorporated into the polymer and delivered to specific cells or tissues. This approach can improve the efficacy of the drug and reduce its side effects. Additionally, BPEI has been used in tissue engineering to create scaffolds that can support cell growth and tissue regeneration.
Propiedades
Número CAS |
15172-86-8 |
|---|---|
Nombre del producto |
3-Picolinium, 1,1'-(4,4'-biphenylylenebis(2-oxoethylene))di-, dibromide |
Fórmula molecular |
C28H26N2O2.2Br |
Peso molecular |
582.3 g/mol |
Nombre IUPAC |
2-(3-methylpyridin-1-ium-1-yl)-1-[4-[4-[2-(3-methylpyridin-1-ium-1-yl)acetyl]phenyl]phenyl]ethanone;dibromide |
InChI |
InChI=1S/C28H26N2O2.2BrH/c1-21-5-3-15-29(17-21)19-27(31)25-11-7-23(8-12-25)24-9-13-26(14-10-24)28(32)20-30-16-4-6-22(2)18-30;;/h3-18H,19-20H2,1-2H3;2*1H/q+2;;/p-2 |
Clave InChI |
YAEANQXMMPFYHR-UHFFFAOYSA-L |
SMILES |
CC1=C[N+](=CC=C1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4=CC=CC(=C4)C.[Br-].[Br-] |
SMILES canónico |
CC1=C[N+](=CC=C1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4=CC=CC(=C4)C.[Br-].[Br-] |
Sinónimos |
3-Picolinium, 1,1'-(p,p'-biphenylylenebis(carbonylmethyl))di-, dibromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Thieno[2,3-d]pyrimidin-4-amine](/img/structure/B81154.png)

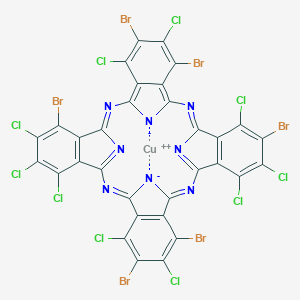

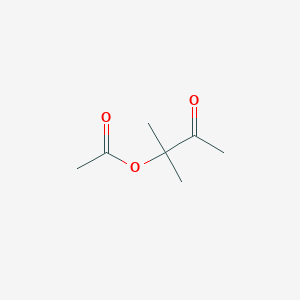
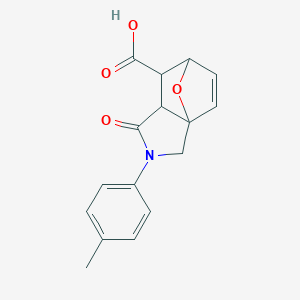

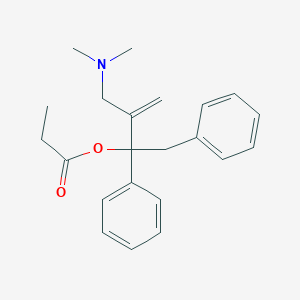
![(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B81177.png)
